2-氧代-1,2-二氢嘧啶-4-羧酸乙酯

描述

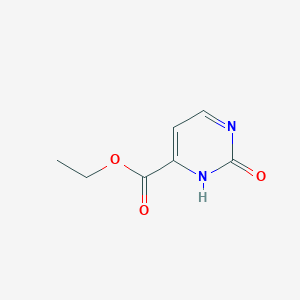

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a chemical compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives often involves multicomponent reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

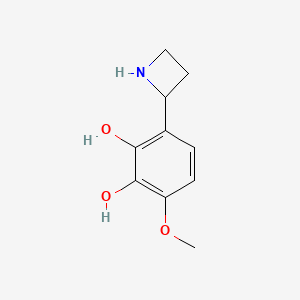

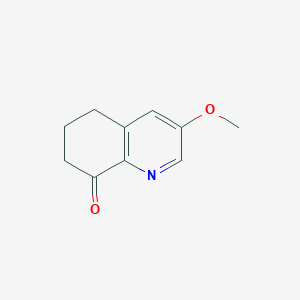

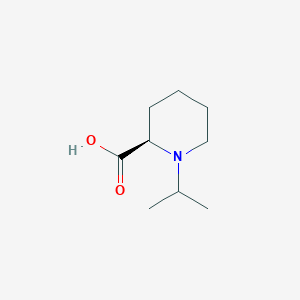

The molecular structure of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is characterized by a dihydropyrimidine ring . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate are complex and can lead to a variety of products . For example, in one study, a series of novel triazole-pyrimidine-based compounds were synthesized using Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate as a starting material .科学研究应用

2-氧代-1,2,3,4-四氢嘧啶的合成

该化合物用于通过原位生成的尿素对甲基芳烃/苄基衍生物进行氧化官能化,合成2-氧代-1,2,3,4-四氢嘧啶 。 该过程涉及使用甲基芳烃替代醛,原位生成尿素,以及使用环保的乳酸作为绿色催化剂,通过Biginelli反应在无溶剂条件下合成所需产物 .

抗菌和抗氧化活性测定

由硫代半缩醛合成,并与溴代丙酮酸乙酯环化的2-(2-(亚芳基)肼基)噻唑-4-羧酸乙酯,已对其抗菌和抗氧化活性进行了评估 。 抗氧化研究表明这些化合物是很有前景的抗氧化剂 .

抗病毒对接研究

合成的化合物还通过分子对接方法评估了其可能的抗病毒靶点。 这些化合物显示出良好的结合亲和力和抑制常数,可被视为SARS-CoV-2(COVID-19)M pro蛋白的治疗靶点 .

β-葡萄糖醛酸酶活性的抑制

2-氧代-1,2,3,4-四氢嘧啶已被确定为通过抑制β-葡萄糖醛酸酶活性治疗多种疾病的重要方法 .

噻唑并[3,2-a]嘧啶的合成

4-芳基-6-甲基-2-亚硫酰基-1,2,3,4-四氢嘧啶-5-羧酸乙酯,与溴代丙酮酸乙酯环化后,用于合成噻唑并[3,2-a]嘧啶 .

3,4-二氢嘧啶酮(DHPM)的合成

Biginelli反应是一种酸催化的三组分反应,在醛、活性亚甲基化合物和尿素(或其类似物)之间进行,是一种快速简便的合成高度官能化杂环的方法 。 1893年,意大利化学家皮埃特罗·比吉内利首次报道了DHPM的合成,使用苯甲醛、尿素和乙酰乙酸乙酯的一锅多组分反应,并使用盐酸作为催化剂 .

未来方向

The future research directions for Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis .

作用机制

Target of Action

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, also known as ethyl 2-hydroxypyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are human microglia and neuronal cells .

Mode of Action

The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways is observed as the possible mechanism of action .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .

属性

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUSNGXXUGWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665320 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306961-02-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B1501014.png)

![2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-Butynoic acid methyl ester](/img/structure/B1501024.png)